N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride
Overview
Description
“N1-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine hydrochloride” is a chemical compound that belongs to the class of heterocyclic building blocks . It is a derivative of pyridazines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of Schiff base ligands obtained by the condensation of trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes were prepared, followed by their reduction with NaBH4 . The reduced ligands were employed in the synthesis of zinc complexes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, a cyclohexane ring, and two amine groups . The spectroscopic evidence specifies that the ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .Scientific Research Applications
Crystal Packing Interactions
The study by Lai, Mohr, and Tiekink (2006) on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlighted the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Their research showed that these interactions lead to varied structural arrangements, such as linear chains and 3D networks, which are crucial for understanding the solid-state properties of these compounds (Lai, Mohr, & Tiekink, 2006).
Asymmetric Ligands and Organocatalysts
Tsygankov et al. (2016) synthesized a series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, demonstrating their application as organocatalysts in the synthesis of α-hydroxy γ-keto esters and as chiral ligands for chemical reductions and reactions. This showcases the compound's versatility in asymmetric synthesis and organocatalysis (Tsygankov et al., 2016).
Luminescent Properties
Research by Wang et al. (2020) on mononuclear lanthanide complexes containing cyclohexane-1,2-diamine derivatives revealed efficient luminescence responses to various organic solvents. This study indicates potential applications in sensing and optical materials due to the unique luminescent properties of these complexes (Wang et al., 2020).
Catalytic Activities
Maurya et al. (2007) described oxovanadium(IV) and copper(II) complexes of cyclohexane-1,2-diamine derivatives encapsulated in zeolite-Y, which efficiently catalyze the oxidation of various organic compounds. This highlights the role of such complexes in catalysis, especially in the context of green chemistry and oxidation reactions (Maurya, Chandrakar, & Chand, 2007).
Future Directions
Properties
IUPAC Name |
2-N-(6-chloropyridazin-3-yl)cyclohexane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-4-2-1-3-7(8)12;/h5-8H,1-4,12H2,(H,13,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFIERXLBYWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NN=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1420981-13-0 | |
Record name | 1,2-Cyclohexanediamine, N1-(6-chloro-3-pyridazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420981-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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